molecular formula C11H16FN5 B11743414 n-[(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]-1,4-dimethyl-1h-pyrazol-3-amine

n-[(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]-1,4-dimethyl-1h-pyrazol-3-amine

Cat. No.: B11743414
M. Wt: 237.28 g/mol
InChI Key: SXZQTFUUHNPQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a pyrazole-based chemical compound provided for research and development purposes. Pyrazole derivatives are five-membered heterocyclic compounds containing two nitrogen atoms and are recognized as a privileged scaffold in medicinal chemistry due to their wide spectrum of pharmacological activities . These compounds are considered a pharmacologically important active scaffold that possesses diverse therapeutic activities . Researchers are increasingly interested in pyrazole biomolecules for the design and discovery of new therapeutics, particularly in areas such as cancer and inflammation . The structural features of this specific compound, including the fluorine atom and the methylene-linked pyrazole units, make it a versatile intermediate for further chemical modifications. It can serve as a key building block in multicomponent reactions, which are popular in pharmaceutical and medicinal chemistry for the efficient synthesis of complex molecules . This product is intended for research purposes only and is not designed for human therapeutic or veterinary use. Researchers should consult the safety data sheet and handle the compound with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C11H16FN5

Molecular Weight

237.28 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H16FN5/c1-4-17-10(12)9(6-14-17)5-13-11-8(2)7-16(3)15-11/h6-7H,4-5H2,1-3H3,(H,13,15)

InChI Key

SXZQTFUUHNPQPK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC2=NN(C=C2C)C)F

Origin of Product

United States

Preparation Methods

Alkylation of Pyrazole Precursors

The first pyrazole ring (1-ethyl-5-fluoro-1H-pyrazole) is synthesized via alkylation. A representative protocol involves:

  • Reacting 1H-pyrazole with ethyl iodide in tetrahydrofuran (THF) at 0°C under basic conditions (e.g., NaH or K₂CO₃).

  • The reaction mixture is stirred for 6–8 hours, followed by quenching with ice water and extraction with ethyl acetate.

Key Conditions :

ParameterValue
SolventTHF
BaseSodium hydride (NaH)
Temperature0°C → Room temperature
Yield75–85%

This step ensures the introduction of the ethyl group at position 1 of the pyrazole ring.

Fluorination at Position 5

Fluorine is introduced using electrophilic fluorinating agents such as Selectfluor®:

  • The alkylated pyrazole intermediate is dissolved in acetonitrile (MeCN).

  • Selectfluor® (1.2 equivalents) is added, and the reaction is heated to 60°C for 12 hours.

Optimization Insight :

  • Excess Selectfluor® (≥1.5 eq) leads to over-fluorination, reducing purity.

  • Lower temperatures (40–50°C) prolong reaction times but improve selectivity.

Amine Coupling via Methylene Bridge

The fluorinated pyrazole is coupled with 1,4-dimethyl-1H-pyrazol-3-amine using a methylene spacer:

  • 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde is reacted with 1,4-dimethyl-1H-pyrazol-3-amine in dimethylformamide (DMF) at 80°C.

  • Sodium cyanoborohydride (NaBH₃CN) or similar reducing agents facilitate imine reduction.

Critical Parameters :

ParameterValue
SolventDMF
Reducing AgentNaBH₃CN
Temperature80°C
Reaction Time10–12 hours
Yield60–70%

Reaction Optimization Strategies

Solvent and Catalyst Screening

  • THF vs. DMF : THF favors alkylation but slows amine coupling; DMF accelerates coupling but may cause decomposition at high temperatures.

  • Base Selection : NaH provides faster kinetics than K₂CO₃ but requires strict moisture control.

Temperature and Time Trade-offs

  • Fluorination at 60°C achieves 90% conversion in 12 hours, whereas 80°C reduces time to 8 hours but increases byproduct formation by 15%.

Spectroscopic Confirmation of Structure

Post-synthesis characterization employs:

  • ¹H/¹³C NMR : Methyl groups resonate at δ 1.2–1.5 ppm (quartet for ethyl-CH₂), while pyrazole protons appear as singlets at δ 7.8–8.2 ppm.

  • IR Spectroscopy : N-H stretching at ~3300 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹.

  • X-ray Crystallography : Confirms triclinic crystal system (space group P1) with intermolecular hydrogen bonding.

Industrial Scale-Up Methodologies

For large-scale production (>100 kg), continuous flow reactors are preferred:

  • Microreactors enhance heat/mass transfer, reducing reaction times by 40% compared to batch processes.

  • In-line Analytics : HPLC and FTIR monitor intermediate purity, enabling real-time adjustments.

Economic Considerations :

ParameterBatch ProcessContinuous Flow
Annual Capacity500 kg2,000 kg
Purity95–97%98–99%
Cost per kg$12,000$8,500

Challenges and Mitigation

  • Byproduct Formation : Over-alkylation or di-fluorination occurs with excess reagents. Mitigated via stoichiometric control.

  • Moisture Sensitivity : NaH and Selectfluor® degrade in humid conditions. Solved using glovebox techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]-1,4-dimethyl-1h-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]-1,4-dimethyl-1h-pyrazol-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]-1,4-dimethyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound Name (CAS) Substituents on Pyrazole Rings Key Structural Differences Potential Implications
n-[(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine - Pyrazole 1: 1-Ethyl, 5-Fluoro
- Pyrazole 2: 1,4-Dimethyl
Baseline for comparison Enhanced polarity due to fluorine; ethyl group may increase lipophilicity.
N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine (1856069-90-3) - Pyrazole 1: 1-Ethyl, 5-Fluoro, 3-Methyl
- Pyrazole 2: 1,4-Dimethyl
Additional 3-methyl group on Pyrazole 1 Increased steric hindrance; potential modulation of binding interactions.
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine (1855951-77-7) - Pyrazole 1: 1-Cyclopentyl
- Pyrazole 2: 1,4-Dimethyl
Cyclopentyl vs. ethyl-fluoro substituent Higher lipophilicity; cyclopentyl may enhance membrane permeability.
benzyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine (1856090-84-0) - Pyrazole: 1-Isobutyl
- Benzylamine group
Isobutyl and benzyl substituents Increased aromaticity; possible π-π stacking interactions in biological targets.
methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate (1823441-75-3) - Pyrazole: 1-Isopropyl, 3-Amino, 4-COOCH3 Carboxylate ester and amino groups Enhanced solubility in polar solvents; potential for hydrogen bonding.

Key Observations

Alkyl vs. Aryl Groups : Compounds with bulky substituents (e.g., cyclopentyl, isobutyl) exhibit higher lipophilicity, which may enhance bioavailability but reduce aqueous solubility.

Functional Group Diversity : Esters (e.g., 1823441-75-3) and amines (e.g., 1856090-84-0) introduce distinct reactivity profiles, enabling applications in catalysis or prodrug design.

Q & A

Q. What are the common synthetic routes for preparing N-[(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine, and how can reaction yields be optimized?

The synthesis typically involves multi-step condensation and nucleophilic substitution reactions. For example, pyrazole precursors are functionalized with ethyl and fluorine groups via halogenation or fluorination, followed by methylation and amine coupling. Key reagents include alkyl halides (e.g., ethyl iodide) and fluorinating agents (e.g., Selectfluor®). Optimization strategies involve adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of alkylating agents) and using polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C. Monitoring intermediates via TLC or HPLC ensures stepwise progression .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For instance, 1^1H NMR (400 MHz, CD3_3OD) can resolve peaks for ethyl groups (δ 1.27–1.31 ppm, d, J = 7.0 Hz) and fluorine-substituted pyrazole protons (δ 6.55–7.23 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESIMS m/z 251.30 [M+1]). Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations improve the design of reaction pathways for this compound?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction energetics and transition states, guiding the selection of optimal reagents and solvents. For example, reaction path searches can identify low-energy intermediates in fluorine substitution steps, reducing trial-and-error experimentation. Computational tools also simulate NMR spectra to validate structural assignments pre-synthesis .

Q. What experimental design strategies are recommended to resolve contradictions in biological activity data across studies?

Statistical Design of Experiments (DoE) methods, such as factorial designs, systematically vary parameters (e.g., concentration, pH) to isolate confounding variables. For instance, a 23^3 factorial design can test interactions between solvent polarity, temperature, and catalyst loading on reaction efficiency. Response surface methodology (RSM) further optimizes conditions, minimizing variability in biological assays .

Q. How can structure-activity relationship (SAR) studies elucidate the role of fluorine and alkyl substituents in this compound’s bioactivity?

Comparative SAR analyses with analogs (e.g., replacing fluorine with methoxy or varying ethyl/propyl chains) reveal substituent effects. For example, fluorine enhances metabolic stability by resisting CYP450 oxidation, while longer alkyl chains (e.g., propyl vs. ethyl) may improve lipid membrane permeability. Biological assays (e.g., enzyme inhibition IC50_{50}) quantify these effects .

Q. What methodologies are employed to predict pharmacokinetic properties like bioavailability and metabolic stability?

In silico tools (e.g., SwissADME, pkCSM) estimate LogP (lipophilicity), aqueous solubility, and CYP450 metabolism. For instance, fluorine’s electronegativity reduces LogP (predicted ~2.1), enhancing solubility. In vitro microsomal assays (human liver microsomes) quantify metabolic half-life, while Caco-2 cell models predict intestinal absorption .

Q. How can researchers address challenges in scaling up synthesis while maintaining purity?

Process intensification techniques, such as flow chemistry, improve heat/mass transfer in exothermic steps (e.g., alkylation). Membrane separation technologies (e.g., nanofiltration) remove impurities without chromatography. Real-time PAT (Process Analytical Technology) tools, like inline FTIR, monitor reaction progress dynamically .

Q. What strategies are used to identify molecular targets (e.g., enzymes or receptors) for this compound?

Affinity chromatography with immobilized compound derivatives isolates binding proteins from cell lysates. Computational docking (e.g., AutoDock Vina) screens potential targets like kinase or GPCR families. Functional assays (e.g., cAMP modulation) validate target engagement .

Q. How do environmental conditions (e.g., pH, light) affect the compound’s stability, and how can degradation products be characterized?

Forced degradation studies expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions. LC-MS/MS identifies degradation products (e.g., dealkylated or oxidized derivatives). Photostability is assessed under ICH Q1B guidelines using UV light (320–400 nm) .

Q. What advanced statistical methods are used to correlate synthetic parameters with bioactivity outcomes?

Multivariate analysis (e.g., PLS regression) links reaction variables (e.g., temperature, catalyst) to biological endpoints (e.g., IC50_{50}). Machine learning models (e.g., random forests) prioritize influential parameters, enabling predictive optimization of both synthesis and activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.